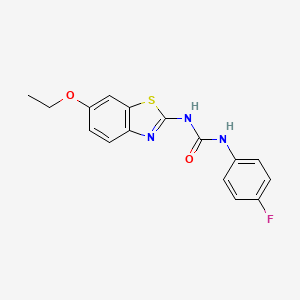

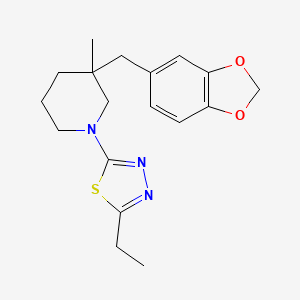

![molecular formula C17H21ClN2O2S B5679148 (1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679148.png)

(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane” is part of a class of bicyclic compounds that have been extensively studied for their unique chemical and physical properties. This interest stems from their potential applications in various fields, including materials science and pharmacology, due to their complex molecular architecture and functional versatility.

Synthesis Analysis

Synthesis of bicyclic compounds involves intricate strategies to form the cyclic structures efficiently. For example, Díaz et al. (2006) described the synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane using an improved condensation method, demonstrating the synthetic accessibility of bicyclic structures through strategic reactions involving sulfur dichloride, sulfuryl chloride, and cyclooctadiene (Díaz, Converso, Sharpless, & Finn, 2006).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like the one is characterized by their conformational dynamics. Studies have shown that these compounds often adopt specific conformations that influence their chemical reactivity and interactions. For instance, Fernández et al. (1995) conducted structural and conformational studies on esters derived from diazabicyclo[3.3.1]nonan-9-ol, providing insights into the stereoelectronic effects that govern their molecular conformation (Fernández, Huertas, Gálvez, Server-Carrió, Ripoll, Orjales, Beriša, & Labeaga, 1995).

Chemical Reactions and Properties

Bicyclic compounds participate in a variety of chemical reactions, leveraging their cyclic structure for reactivity and selectivity. The incorporation of functional groups such as carbonyls or halides enhances their chemical versatility. For example, Belaya et al. (2021) explored the cascade cycloaddition reactions of donor-acceptor cyclopropanes with dienes to construct benzobicyclo[3.3.1]nonane skeletons, highlighting the synthetic utility of bicyclic frameworks in generating complex molecular architectures (Belaya, Knyazev, Borisov, Novikov, & Tomilov, 2021).

Propriétés

IUPAC Name |

[(1S,5R)-6-(5-chlorothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c18-15-7-6-14(23-15)17(22)20-9-11-4-5-13(20)10-19(8-11)16(21)12-2-1-3-12/h6-7,11-13H,1-5,8-10H2/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMAOJSARDUJJ-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)

![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)

![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)

![1-ethyl-5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-piperidinone](/img/structure/B5679107.png)

![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)

![4-acetyl-3-benzyl-3,4-dihydroimidazo[4,5-b]indole-2(1H)-thione](/img/structure/B5679125.png)

![2-ethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5679129.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5679130.png)